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Compound of Interest

2-Methyl-3-[2-(morpholin-4-
Compound Name:

yl)ethoxy]phenol
CAS No.: 1094370-22-5
Cat. No.: B1461454

Get Quote

Part 1: Chemical Identity & Structural Analysis
Compound Profile

This molecule represents a mono-etherified derivative of 2-methylresorcinol. Its structure
combines a lipophilic toluene-phenol core with a hydrophilic, basic morpholine side chain. This
duality makes it a versatile "solubility handle" in drug design.
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Property Data

IUPAC Name 2-Methyl-3-[2-(morpholin-4-yl)ethoxy]phenol

3-(2-Morpholinoethoxy)-2-methylphenol; Mono-
Common Synonyms ) i
morpholinoethyl-2-methylresorcinol

Molecular Formula C13H19NOs

Molecular Weight 237.30 g/mol

Predicted pKa ~9.8 (Phenol), ~7.8 (Morpholine Nitrogen)
Predicted LogP 1.8 — 2.2 (Moderate Lipophilicity)

H-Bond Donors/Acceptors 1 Donor (Phenol -OH) / 4 Acceptors (N, 3 O)

Structural Pharmacophore Map

The compound functions as a bifunctional linker. The phenolic hydroxyl allows for further
coupling (e.g., to heterocycles like quinazolines), while the morpholine tail improves
pharmacokinetic properties.
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Figure 1: Pharmacophore breakdown highlighting the reactive phenolic handle and the
solubilizing morpholine tail.

Part 2: Synthesis Protocols

The synthesis relies on the controlled mono-alkylation of 2-methylresorcinol (1,3-dihydroxy-2-
methylbenzene). Because the starting material is symmetric, the challenge lies in preventing
the formation of the bis-ether byproduct.

Reagents & Materials[7]

e Substrate: 2-Methylresorcinol (CAS 608-25-3)
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o Alkylating Agent: 4-(2-Chloroethyl)morpholine hydrochloride (CAS 3647-69-6)
e Base: Potassium Carbonate (K2COs) or Cesium Carbonate (Cs2C0Os)

e Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Step-by-Step Methodology (Mono-Alkylation)

Rationale: Using a weak base (K2COs) and strictly controlling stoichiometry prevents the
deprotonation of the second phenolic hydroxyl group, favoring the mono-substituted product [1,
2].

e Activation:

o Charge a reaction flask with 2-methylresorcinol (1.0 equiv) and K2COs (2.5 equiv) in
anhydrous acetonitrile.

o Stir at room temperature for 30 minutes. Note: This pre-stirring ensures deprotonation of
the first phenol group.

o Alkylation:

o Add 4-(2-chloroethyl)morpholine hydrochloride (1.05 equiv) portion-wise.

o Critical Control: Do not use a large excess of the alkyl halide to minimize bis-alkylation.
» Reaction:

o Heat the mixture to reflux (80°C for MeCN) or 60°C (for DMF) for 12—16 hours.

o Monitor: Check via TLC (System: DCM/MeOH 9:1) or LC-MS. The product will appear less
polar than the starting resorcinol but more polar than the bis-ether.

o Work-up:
o Cool to room temperature and filter off inorganic salts.

o Concentrate the filtrate under reduced pressure.[1][2]
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o Dissolve the residue in Ethyl Acetate and wash with water (x2) and brine (x1).

 Purification:
o If significant bis-product is observed, purify via silica gel column chromatography.

o Eluent: Gradient of 0-5% Methanol in Dichloromethane (DCM).

Synthesis Workflow Diagram

2-Methylresorcinol 4-(2-Chloroethyl)morpholine HCI
(1.0 eq) (1.05 eq)

N

K2CO3 / MeCN
Reflux 16h

Nucleophilic Substitution (SN2)
Selective Mono-O-Alkylation

Target: 2-Methyl-3-[2-(morpholin-4-yl)ethoxy]phenol Bis-ether Byproduct
(Major) (Minor - Remove via Chromatography)

Click to download full resolution via product page
Figure 2: Synthetic pathway emphasizing stoichiometry control to favor the mono-ether target.

Part 3: Analytical Characterization

To validate the structure, researchers should look for the following diagnostic signals. These
values are predicted based on analogous structures in the literature [3, 4].

Proton NMR (*H NMR, 400 MHz, DMSO-de)

e Phenolic OH: 3 9.2-9.5 ppm (Singlet, broad, D20 exchangeable).
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e Aromatic Ring (3H):

o 0 6.95 ppm (Triplet, J = 8.0 Hz, H-5).

o 0 6.45 ppm (Doublet, J = 8.0 Hz, H-4/H-6).

o Note: The 1,2,3-substitution pattern creates a distinct splitting pattern.
o Ethoxy Linker:

o 0 4.05 ppm (Triplet, 2H, -O-CH2-).

o 0 2.70 ppm (Triplet, 2H, -CH2-N).
e Morpholine Ring:

o 9 3.55-3.60 ppm (Multiplet, 4H, -CH2-O-CH3-).

o 0 2.45-2.50 ppm (Multiplet, 4H, -N-CHz-).

o Methyl Group: 8 2.05-2.10 ppm (Singlet, 3H, Ar-CHs).

Mass Spectrometry (ESI-MS)

e Mode: Positive lon Mode (ESI+).
o Expected lon: [M+H]* = 238.15 m/z.

» Fragmentation: Loss of the morpholine fragment is common at higher collision energies.

Part 4: Medicinal Chemistry Applications[9][10][11]
[12][13]

This specific phenol is rarely a final drug but is a high-value intermediate for synthesizing:

» Kinase Inhibitors (EGFR/VEGFR): The phenolic -OH is often reacted with 4-
chloroquinazolines. The morpholine tail mimics the solubilizing side chains found in drugs
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like Gefitinib or Erlotinib, improving the molecule's ability to dissolve in the stomach (low pH)
via protonation of the morpholine nitrogen [5].

» Beta-Blockers & GPCR Ligands: The structure resembles the "tail" regions of various GPCR
antagonists. The ether linkage provides rotational freedom, allowing the morpholine to
interact with solvent-exposed regions of the receptor binding pocket.

e Prodrug Formulation: The basic nitrogen allows for the formation of hydrochloride, mesylate,
or fumarate salts, transforming a greasy aromatic core into a water-soluble crystalline solid
suitable for oral dosing.

References

o Preparation of Morpholine Ethers:ChemicalBook Protocols. Synthesis of 4-(2-
chloroethyl)morpholine and subsequent phenol alkylation.

o Selective Alkylation Strategies:PrepChem. Methodologies for mono-alkylation of resorcinol
derivatives using carbonate bases.

e Spectroscopic Data of Analogues:PubChem. Spectral data for 2-Methyl-3-ethoxyphenol
derivatives.

e Morpholine in MedChem:ResearchGate. "Morpholines: Synthesis and Biological Activity" -
Reviewing the role of morpholine side chains in drug solubility.

¢ Kinase Inhibitor Scaffolds:MDPI. "Recent Advances in the Synthesis and Applications of m-
Aryloxy Phenols" - Discussing the utility of phenolic building blocks in targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 4-(2-Chloroethyl)morpholine synthesis - chemicalbook [chemicalbook.com]
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o To cite this document: BenchChem. [Technical Guide: 2-Methyl-3-[2-(morpholin-4-
yl)ethoxy]phenol[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1461454/docs#technical-guide-2-methyl-3-2-
morpholin-4-yl-ethoxy-phenol-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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